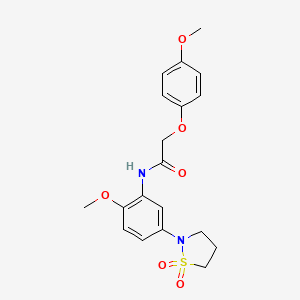

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-15-5-7-16(8-6-15)27-13-19(22)20-17-12-14(4-9-18(17)26-2)21-10-3-11-28(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGLDLPRTLFXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Isothiazolidin moiety : Influences reactivity and biological interactions.

- Methoxyphenyl groups : Enhance binding affinity to biological targets.

- Acetamide functionality : Contributes to its pharmacological properties.

The molecular formula is with a molecular weight of approximately 372.43 g/mol.

This compound exhibits several mechanisms of action:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is crucial for cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy.

- Modulation of Hedgehog Signaling Pathway : The compound has shown efficacy in inhibiting this pathway, which is significant in regulating cell growth and differentiation. This inhibition may prevent cancer cell proliferation and angiogenesis .

Biological Activity

The biological activity of the compound has been assessed through various experimental studies:

Anticancer Activity

Studies have demonstrated that the compound can effectively inhibit tumor cell growth in vitro. For example, it has been tested against several cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 10.2 | |

| A549 (Lung Cancer) | 12.6 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been evaluated:

- CDK2 Inhibition : Assays indicate that it reduces CDK2 activity significantly, with an IC50 value of approximately 8 µM.

Case Studies

Several studies highlight the biological implications of this compound:

-

Study on CDK2 Inhibition :

- Objective : To evaluate the inhibitory effects on CDK2.

- Methodology : Biochemical assays measuring enzyme activity in the presence of varying concentrations of the compound.

- Findings : A dose-dependent inhibition was observed, supporting its potential use in cancer therapeutics.

- Hedgehog Pathway Modulation :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Key Structural Analogs:

Comparison :

- BAI shares the 1,1-dioxidoisothiazolidin group with the target compound but incorporates an indazole-biphenyl system, enhancing specificity for uterine myoma cells. The target compound’s methoxyphenoxy group may reduce cytotoxicity compared to 7d’s fluoro-phenoxy substituent, which improves membrane permeability .

Hypoglycemic Activity

Key Structural Analogs:

Comparison :

- The target compound replaces the thiazolidinedione group (a known PPARγ agonist) with a sulfone-containing isothiazolidin dioxide.

Anti-Inflammatory and Analgesic Activity

Key Structural Analogs:

Comparison :

- The target compound’s methoxyphenoxy and sulfone groups may enhance COX-2 selectivity compared to pyrazole-thiazole analogs, though direct anti-inflammatory data are lacking .

Key Structural Analogs:

Comparison :

- The target compound’s isothiazolidin dioxide group may require specialized oxidation steps (e.g., using H₂O₂ or m-CPBA), increasing synthetic complexity compared to thioether analogs like 5k or 5j .

Q & A

Q. Methodology :

- IR spectroscopy : Confirm amide C=O stretch (~1667 cm⁻¹) and sulfone S=O bands (~1130–1250 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Methoxy groups at δ 3.8–3.9 ppm.

- Aromatic protons (δ 6.9–7.5 ppm) and isothiazolidine CH₂ (δ 3.0–4.0 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 429.4 (M⁺) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Basic: What strategies address solubility challenges in biological assays?

The compound’s hydrophobic aromatic groups limit aqueous solubility. Mitigation approaches:

- Co-solvents : Use DMSO (<10% v/v) or β-cyclodextrin inclusion complexes .

- pH adjustment : Protonate/deprotonate methoxy or amide groups in buffered solutions (pH 6–8) .

- Micellar systems : Incorporate surfactants (e.g., Tween-80) for in vitro assays .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Q. Focus areas :

- Core modifications : Replace the isothiazolidine ring with thiazolidinedione to assess impact on CDK2 binding .

- Substituent effects : Vary methoxy positions (ortho vs. para) on phenoxy groups to probe steric/electronic interactions .

Assay design : - Enzymatic assays : Measure IC₅₀ against CDK2/cyclin E using ATP competition assays .

- Molecular docking : Compare binding poses (AutoDock Vina) with co-crystal structures (PDB: 1HCL) .

Advanced: How to resolve contradictions in reported bioactivity data?

Case example : Discrepancies in IC₅₀ values for CDK2 inhibition may arise from assay conditions.

Troubleshooting :

- ATP concentration : Standardize at 100 µM to avoid false positives .

- Control compounds : Use roscovitine (CDK2 inhibitor) as a reference .

- Cellular context : Validate in multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out off-target effects .

Advanced: What methods evaluate metabolic stability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Key findings : - Methoxy groups reduce CYP-mediated oxidation, enhancing stability vs. non-substituted analogs .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Q. Strategies :

- LogP optimization : Target 2–3 via introduction of halogen substituents (Cl, F) .

- P-gp efflux avoidance : Replace methyl groups with trifluoromethyl to evade P-glycoprotein recognition .

In silico tools : Use BBB Predictor (ADMETLab 2.0) to prioritize candidates .

Advanced: What analytical techniques validate reaction intermediates?

- In situ FTIR : Monitor amide bond formation in real-time .

- HRMS-ESI : Confirm intermediate masses (e.g., m/z 301.12 for chloroacetamide precursor) .

- X-ray crystallography : Resolve ambiguous stereochemistry in isothiazolidine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.